molecular formula C21H21O3P B14426953 Diphenyl(2,4,6-trimethoxyphenyl)phosphane CAS No. 85417-70-5

Diphenyl(2,4,6-trimethoxyphenyl)phosphane

Cat. No.: B14426953
CAS No.: 85417-70-5
M. Wt: 352.4 g/mol
InChI Key: DWKTZPDYGDUGSN-UHFFFAOYSA-N
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Description

Diphenyl(2,4,6-trimethoxyphenyl)phosphane is an organophosphorus compound known for its strong Lewis-basic properties. It is a triarylphosphine with the chemical formula C27H33O9P and a molar mass of 532.526 g/mol . This compound is utilized in various chemical reactions due to its ability to act as a nucleophile and a ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(2,4,6-trimethoxyphenyl)phosphane can be synthesized through the reaction of diphenylphosphine with 2,4,6-trimethoxybenzaldehyde under controlled conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by the addition of the aldehyde .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2,4,6-trimethoxyphenyl)phosphane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, aldehydes, and ketones. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound .

Major Products Formed

The major products formed from reactions involving this compound include phosphine oxides, substituted phosphines, and various organophosphorus compounds .

Mechanism of Action

The mechanism of action of diphenyl(2,4,6-trimethoxyphenyl)phosphane involves its ability to act as a Lewis base. It can donate a pair of electrons to form a bond with an electron-deficient species. This property makes it an effective catalyst in various chemical reactions, including the Mukaiyama aldol reaction and group-transfer polymerization . The compound can also deprotonate alcohols, forming nucleophilic alkoxides that participate in Michael addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl(2,4,6-trimethoxyphenyl)phosphane is unique due to its strong nucleophilic properties and its ability to act as a versatile ligand in various catalytic processes. Its trimethoxyphenyl groups provide steric hindrance, enhancing its stability and reactivity compared to other similar compounds .

Properties

CAS No.

85417-70-5

Molecular Formula

C21H21O3P

Molecular Weight

352.4 g/mol

IUPAC Name

diphenyl-(2,4,6-trimethoxyphenyl)phosphane

InChI

InChI=1S/C21H21O3P/c1-22-16-14-19(23-2)21(20(15-16)24-3)25(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-15H,1-3H3

InChI Key

DWKTZPDYGDUGSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)P(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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